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molecular formula C19H14O6 B326522 4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate

4-[7-(acetyloxy)-2-oxo-2H-chromen-3-yl]phenyl acetate

Cat. No. B326522
M. Wt: 338.3 g/mol
InChI Key: LFPNSUWIISXTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051291B2

Procedure details

The first step of the process for preparation of (S)-equol (1) involves Perkin reaction between 4-hydroxy phenyl acetic acid and 2,4-dihydroxy benzaldehyde in presence of an acid anhydride and a base. The most suitable acid anhydride is acetic anhydride although other acid anhydrides may also be used for the reaction. The base may be selected from a group of organic amines like triethylamine, diisopropylethylamine, trimethylamine, triisopropylamine, N-methylpiperidine and inorganic bases like sodium bicarbonate, potassium bicarbonate, potassium biphosphate, sodium biphosphate, potassium carbonate, sodium carbonate. Specifically, the base may be selected from a group of organic amines and more specifically the base may be diisopropylethylamine. The reaction is carried out at a temperature of about 100° C. to about 200° C. for a period of about 30 hours to about 60 hours. Specifically, the reaction is carried out at a temperature of about 90° C. to about 150° C. for a period of about 35 hours to about 45 hours and more specifically the reaction is carried out at a temperature of about 115° C. to about 120° C. for a period of about 38 hours to about 42 hours. After the reaction is completed, the reaction mixture is cooled from about 10° C. to about 30° C. and specifically from about 20° C. to about 25° C. and water is added. The precipitated solid is filtered and washed with water and optionally dried to provide 4-(7-acetoxy-2-oxo-2H-chromen-3-yl)phenyl acetate of formula (3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
potassium biphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
sodium biphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
(S)-equol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C@H:7]2[CH2:16][O:15][C:14]3[CH:13]=[C:12]([OH:17])[CH:11]=[CH:10][C:9]=3[CH2:8]2)=[CH:5][CH:4]=[C:3]([OH:18])[CH:2]=1.[OH:19][C:20]1C=CC(CC(O)=O)=C[CH:21]=1.[OH:30][C:31]1C=C(O)C=C[C:32]=1C=O.C(OC(=O)C)(=[O:42])C.C(N(C(C)C)CC)(C)C.CN(C)C.C(N(C(C)C)C(C)C)(C)C.CN1CCCCC1.C(=O)(O)[O-].[Na+].C(=O)(O)[O-].[K+].C(=O)([O-])[O-].[K+].[K+].C(=O)([O-])[O-].[Na+].[Na+]>O.C(N(CC)CC)C>[C:20]([O:18][C:3]1[CH:4]=[CH:5][C:6]([C:7]2[C:16](=[O:42])[O:15][C:14]3[C:9]([CH:8]=2)=[CH:10][CH:11]=[C:12]([O:17][C:31](=[O:30])[CH3:32])[CH:13]=3)=[CH:1][CH:2]=1)(=[O:19])[CH3:21] |f:8.9,10.11,12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[K+]
Step Seven
Name
potassium biphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
sodium biphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Eleven
Name
(S)-equol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1[C@@H]2CC=3C=CC(=CC3OC2)O)O
Step Twelve
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step 16
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 17
Name
acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step 19
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 20
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
may also be used for the reaction
WAIT
Type
WAIT
Details
The reaction is carried out at a temperature of about 100° C. to about 200° C. for a period of about 30 hours to about 60 hours
WAIT
Type
WAIT
Details
Specifically, the reaction is carried out at a temperature of about 90° C. to about 150° C. for a period of about 35 hours to about 45 hours
WAIT
Type
WAIT
Details
more specifically the reaction is carried out at a temperature of about 115° C. to about 120° C. for a period of about 38 hours to about 42 hours
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled from about 10° C. to about 30° C. and specifically from about 20° C. to about 25° C.
FILTRATION
Type
FILTRATION
Details
The precipitated solid is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
optionally dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1)OC(C)=O)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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